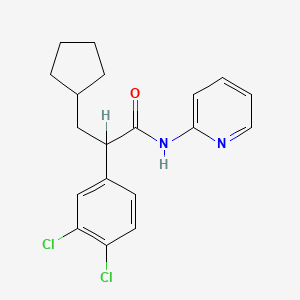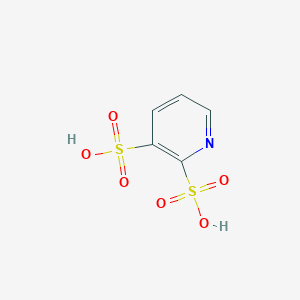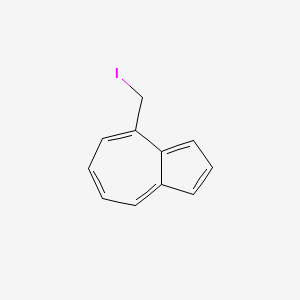![molecular formula C14H11Cl2FO2S B1621855 1-fluoro-2-chloro-4-[(2-chloro-2-phényléthyl)sulfonyl]benzène CAS No. 244278-71-5](/img/structure/B1621855.png)
1-fluoro-2-chloro-4-[(2-chloro-2-phényléthyl)sulfonyl]benzène
Vue d'ensemble
Description
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is a complex organic compound characterized by the presence of chlorine, fluorine, and sulfonyl functional groups attached to a benzene ring
Applications De Recherche Scientifique
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
Target of Action
Similar compounds often interact with proteins or enzymes that can facilitate or inhibit specific biochemical reactions .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to a substitution reaction .
Biochemical Pathways
Similar compounds often participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile, forming sigma bonds with nucleophilic sites on biomolecules . The interactions with enzymes such as cytochrome P450 and glutathione S-transferase are particularly noteworthy, as these enzymes are involved in the metabolism and detoxification of xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function.
Cellular Effects
The effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways that regulate cell growth and apoptosis . Additionally, 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene can affect the expression of genes involved in oxidative stress response and inflammatory processes, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins, leading to the inhibition or activation of their functions . For example, the compound can form adducts with DNA, resulting in the inhibition of DNA replication and transcription. Additionally, it can inhibit the activity of enzymes like cytochrome P450 by binding to their active sites, thereby preventing the metabolism of other substrates. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of enzyme activity and alterations in cellular metabolism. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of gene expression . At higher doses, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the compound’s biological activity and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety in biological systems.
Subcellular Localization
The subcellular localization of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein synthesis and cellular respiration. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The initial step involves the preparation of a benzene ring with appropriate substituents.
Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Analyse Des Réactions Chimiques
2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often in the presence of acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene include:
4-Chloro-2-methylphenol: Similar in structure but lacks the sulfonyl and fluorine groups.
2-Chloro-4-nitrophenol: Contains a nitro group instead of a sulfonyl group.
2-Chloro-4-phenylphenol: Similar aromatic structure but different substituents.
The uniqueness of 2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene lies in its combination of chlorine, fluorine, and sulfonyl groups, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
2-chloro-4-(2-chloro-2-phenylethyl)sulfonyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2S/c15-12-8-11(6-7-14(12)17)20(18,19)9-13(16)10-4-2-1-3-5-10/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXMTBRZXTWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381510 | |
| Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244278-71-5 | |
| Record name | 2-Chloro-4-(2-chloro-2-phenylethanesulfonyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


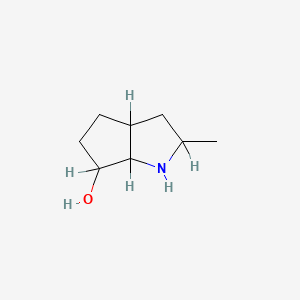
![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)
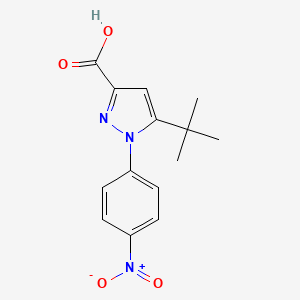
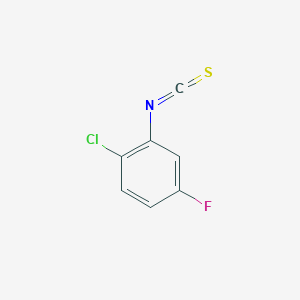
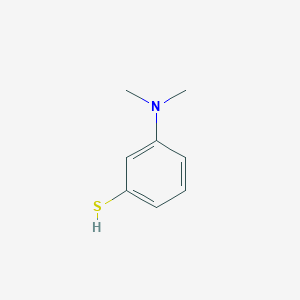
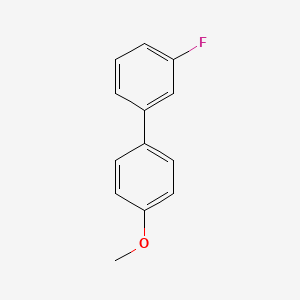


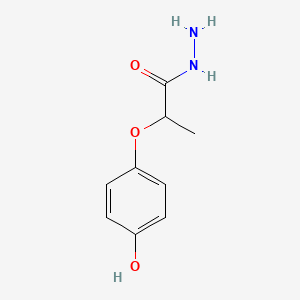
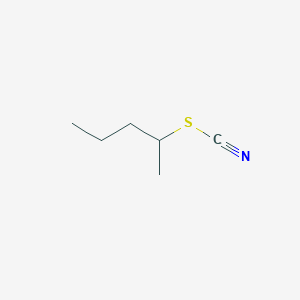
![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)
